2-Chloro-3-(trifluoromethoxy)pyrazine
Description
Significance of Pyrazine (B50134) Scaffolds in Advanced Chemical Synthesis
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a fundamental scaffold in the development of a wide array of functional molecules. googleapis.com The pyrazine nucleus is a key structural motif in numerous biologically active compounds, including vitamins like riboflavin (B1680620) and folic acid, as well as a variety of natural products and synthetic pharmaceuticals. googleapis.com In medicinal chemistry, pyrazine derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govjustia.com
The electron-deficient nature of the pyrazine ring makes it a valuable building block in advanced chemical synthesis. nih.gov This inherent electronic property facilitates a range of chemical transformations, particularly nucleophilic aromatic substitution and cross-coupling reactions, which are essential for the construction of complex molecular architectures. nih.govuni.lu The ability to functionalize the pyrazine core at various positions allows for the fine-tuning of molecular properties, which is a critical aspect of modern drug discovery and materials science. googleapis.com
Unique Characteristics and Influence of the Trifluoromethoxy Substituent in Organic Molecules
The trifluoromethoxy (-OCF₃) group has emerged as a significant substituent in the design of organic molecules due to its distinctive electronic and steric properties. It is often considered a "pseudo-halogen" because its electronic characteristics bear some resemblance to those of halogens. nih.gov The -OCF₃ group is strongly electron-withdrawing through an inductive effect, which can profoundly influence the reactivity and acidity of the parent molecule. nih.gov
One of the most notable features of the trifluoromethoxy group is its high lipophilicity, which can enhance the ability of a molecule to permeate biological membranes. This property, combined with its metabolic stability, makes the -OCF₃ group a valuable addition in the design of new drug candidates. The steric profile of the trifluoromethoxy group is also of importance; it is bulkier than a fluorine atom and can influence the conformation of molecules, which in turn can affect their interaction with biological targets. mdpi.com Research has shown that the trifluoromethoxy group can be more susceptible to nucleophilic displacement than the trifluoromethyl (-CF₃) group in certain contexts.
Overview of Electron-Deficient Heteroaromatic Systems and Halogen Activation in Reactivity
Electron-deficient heteroaromatic systems, such as pyrazine, are characterized by the presence of one or more heteroatoms within the aromatic ring, which withdraws electron density from the carbon atoms. This electronic characteristic makes these systems susceptible to nucleophilic attack, a reactivity pattern that is complementary to the more common electrophilic substitution seen in electron-rich aromatic compounds like benzene.
The presence of a halogen atom on an electron-deficient heteroaromatic ring, as in the case of halogenated pyrazines, further activates the ring towards nucleophilic substitution. The halogen atom acts as a good leaving group, facilitating the displacement by a wide range of nucleophiles. This "halogen activation" is a cornerstone of the synthetic chemistry of these systems, enabling the introduction of a diverse array of functional groups. The reactivity of halopyrazines is generally greater than that of the corresponding halopyridines, underscoring the activating effect of the second nitrogen atom in the pyrazine ring.
While extensive research has been conducted on various isomers of halogenated and trifluoromethoxy-substituted pyrazines, specific experimental data for 2-Chloro-3-(trifluoromethoxy)pyrazine remains limited in publicly accessible scientific literature. Much of the available research focuses on the isomeric compound, 2-chloro-5-(trifluoromethoxy)pyrazine (B3048726). nih.gov Nevertheless, the fundamental principles of heteroaromatic chemistry allow for a theoretical understanding of the probable characteristics and reactivity of the 2-chloro-3-isomer.
Interactive Data Tables
Below are interactive tables summarizing key information for closely related compounds, which can provide insights into the expected properties of this compound.
Table 1: Properties of Related Pyrazine Derivatives Data for 2-Chloro-3-(trifluoromethyl)pyrazine and 2-Chloro-3-methylpyrazine is included for comparative purposes.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 2-Chloro-3-(trifluoromethyl)pyrazine | 191340-90-6 | C₅H₂ClF₃N₂ | 182.53 | Liquid |
| 2-Chloro-3-methylpyrazine | 95-58-9 | C₅H₅ClN₂ | 128.56 | Liquid |
Table 2: Spectroscopic and Analytical Data for 2-chloro-5-(trifluoromethoxy)pyrazine This data for the 2,5-isomer provides a reference for the types of analytical data expected for the 2,3-isomer.
| Analytical Technique | Observed Data |
| ¹³C-NMR (126 MHz, CDCl₃) | δ 132.4 (d, ²JCF = 40.2 Hz, C6′), 141.2 (d, ³JCF = 10.0 Hz, C3′), 145.3 (CCl), 159.3 (d, ¹JCF = 252.7 Hz, CF) |
| ¹⁹F-NMR (376.5 MHz, CDCl₃) | δ −85 (s, CF) |
| GC-MS (70 eV, m/z) | 132 (100) [M(³⁵Cl)]⁺, 134 (32) [M(³⁷Cl)]⁺ |
| Elemental Analysis (Calcd. for C₄H₂ClFN₂) | C, 36.25; H, 1.52; Cl, 26.75; N, 21.14 |
| Elemental Analysis (Found for C₄H₂ClFN₂) | C, 36.22; H, 1.53; Cl, 26.73; N, 21.09 |
Properties
Molecular Formula |
C5H2ClF3N2O |
|---|---|
Molecular Weight |
198.53 g/mol |
IUPAC Name |
2-chloro-3-(trifluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-4(11-2-1-10-3)12-5(7,8)9/h1-2H |
InChI Key |
NINUHVSVFBHFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)OC(F)(F)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 3 Trifluoromethoxy Pyrazine and Analogous Trifluoromethoxypyrazines
Strategies for Incorporating the Trifluoromethoxy Group onto Pyrazine (B50134) Rings
The introduction of the trifluoromethoxy (-OCF₃) group onto a pyrazine ring is a key challenge in the synthesis of compounds like 2-chloro-3-(trifluoromethoxy)pyrazine. Several methods have been developed for this purpose, each with its own advantages and specific applications.
Chlorination/Fluorination Techniques and Halogen Exchange
A prevalent and scalable method for the synthesis of trifluoromethoxypyrazines involves a multi-step sequence starting from a hydroxypyrazine precursor. This approach is exemplified by the synthesis of the isomeric 2-chloro-5-(trifluoromethoxy)pyrazine (B3048726), and the principles are directly applicable to the synthesis of the 3-substituted analog. thieme.demdpi.com
The general strategy begins with the conversion of a hydroxypyrazine to a trichloromethoxy derivative. This is typically achieved by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thiophosgene (B130339) (CSCl₂), followed by exhaustive chlorination of the resulting intermediate. mdpi.com
The crucial step is the subsequent halogen exchange reaction, where the trichloromethoxy (-OCCl₃) group is converted to the desired trifluoromethoxy (-OCF₃) group. This transformation is commonly effected using a fluorinating agent like antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance the reaction rate. mdpi.com
Table 1: Key Steps in Chlorination/Fluorination Approach
| Step | Reactants | Reagents | Product |
| 1. Chlorination | 3-Hydroxypyrazine | Thiophosgene, Chlorine | 2-Chloro-3-(trichloromethoxy)pyrazine |
| 2. Halogen Exchange | 2-Chloro-3-(trichloromethoxy)pyrazine | Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅) | This compound |
This method's success hinges on the stability of the pyrazine ring under the harsh reaction conditions and the efficient conversion of the trichloromethyl ether to the trifluoromethyl ether.
Oxidative Desulfofluorination Approaches for OCF₃ Formation
Oxidative desulfofluorination represents another significant pathway to aromatic and heteroaromatic trifluoromethyl ethers. thieme.de This method typically involves the formation of a xanthate intermediate from the corresponding phenol (B47542) or hydroxypyrazine. The xanthate is then treated with an oxidizing agent and a fluoride (B91410) source.
While specific examples for the synthesis of this compound using this method are not extensively detailed in readily available literature, the general applicability of this reaction to heterocyclic systems suggests its potential as a viable synthetic route. The key transformation involves the reaction of a pyrazinyl xanthate with reagents such as a combination of a halonium oxidant and hydrogen fluoride-pyridine complex. rsc.org
Electrophilic Trifluoromethylation Protocols for Oxygen Atoms
The direct trifluoromethylation of a hydroxyl group on the pyrazine ring presents a more direct, though often challenging, route. Electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, are designed to deliver a "CF₃⁺" equivalent to a nucleophilic oxygen atom. nih.govbrynmawr.educhem-station.comrsc.orgconicet.gov.ar
The application of these reagents to 2-chloro-3-hydroxypyrazine would, in principle, directly yield the target compound. However, the reactivity of the pyrazine nitrogen atoms and the potential for side reactions under the conditions required for electrophilic trifluoromethylation are important considerations. The development of milder and more selective electrophilic trifluoromethylating agents continues to be an active area of research, expanding the potential of this method for the synthesis of complex trifluoromethoxy-substituted heterocycles. nih.govrsc.org
Precursor Synthesis and Pyrazine Ring Functionalization
The successful synthesis of this compound is critically dependent on the availability and proper functionalization of key pyrazine intermediates.
Synthesis of Key Halogenated Pyrazine Intermediates
The primary precursor for the chlorination/fluorination route is a halogenated hydroxypyrazine. Specifically, the synthesis would likely start from 3-hydroxypyrazine. This intermediate can then be chlorinated to introduce the chlorine atom at the 2-position. The conversion of a hydroxyl group on the pyrazine ring to a chlorine atom is a standard transformation, often accomplished using phosphorus oxychloride (POCl₃). researchgate.net
The regioselectivity of this chlorination is a crucial factor. The electronic nature of the pyrazine ring and any existing substituents will direct the position of the incoming chlorine atom. Following the introduction of the chlorine atom, the hydroxyl group can then be converted to the trifluoromethoxy group as described in section 2.1.1.
Table 2: Synthesis of a Key Halogenated Pyrazine Intermediate
| Step | Starting Material | Reagent | Product |
| 1 | 3-Hydroxypyrazine | Phosphorus oxychloride (POCl₃) | 2-Chloro-3-hydroxypyrazine |
Further functionalization of this intermediate would then lead to the final product.
Cyclization Reactions Utilizing Fluorinated Building Blocks
An alternative to functionalizing a pre-existing pyrazine ring is to construct the ring itself from acyclic, fluorinated precursors. This approach offers the advantage of installing the desired trifluoromethoxy group at a specific position before the heterocyclic ring is formed, thereby avoiding potential issues with regioselectivity in the functionalization of the pyrazine core.
While specific examples detailing the synthesis of this compound through a cyclization strategy are not prominently documented, the general principle involves the condensation of a 1,2-dicarbonyl compound with an α-amino amide or a related nitrogen-containing species. In this context, one of the starting materials would need to contain a trifluoromethoxy group. For instance, a trifluoromethoxy-substituted α-amino amide could be condensed with a suitable dicarbonyl compound to form the pyrazine ring. Subsequent chlorination would then yield the final product. The success of this approach would depend on the availability and stability of the required fluorinated building blocks.
Optimization of Reaction Conditions and Efficiency in Trifluoromethoxypyrazine Synthesis
The development of efficient and scalable synthetic methods for trifluoromethoxypyrazines is crucial for exploring their potential applications. Research has focused on optimizing reaction conditions to improve yields, minimize side products, and ensure the stability of the valuable trifluoromethoxy group, which can be sensitive under certain nucleophilic conditions. nih.govmdpi.com
Key optimization efforts have been documented in the synthesis of 2-chloro-5-trifluoromethoxypyrazine, a versatile intermediate. nih.govnih.gov One of the primary synthetic routes involves a chlorine/fluorine exchange reaction on a trichloromethoxy precursor. nih.gov The conditions for this critical step have been carefully refined. The process involves heating a mixture of antimony trifluoride (SbF₃) and antimony pentachloride (SbCl₅) at 125–130 °C before the addition of the 2-chloro-5-(trichloromethoxy)pyrazine precursor. nih.gov The reaction temperature is then precisely controlled, stirring at 145–150 °C for 5 hours, followed by an additional hour at 155–160 °C to drive the reaction to completion and maximize the yield of the desired trifluoromethoxylated product. nih.gov
Further optimization is evident in the downstream functionalization of the 2-chloro-5-trifluoromethoxypyrazine core. The efficiency of various palladium-catalyzed and iron-catalyzed cross-coupling reactions, which are essential for creating diverse analogues, is highly dependent on the choice of catalyst, solvent, and nucleophile. nih.gov
Kumada-Corriu Coupling:
The synthesis of alkyl-substituted trifluoromethoxypyrazines has been efficiently achieved via Kumada-Corriu coupling. Researchers found that using iron(II) acetylacetonate (B107027) (Fe(acac)₂) as a catalyst provides high yields. nih.gov For example, the reaction of 2-chloro-5-trifluoromethoxypyrazine with ethylmagnesium bromide yielded the corresponding ethyl-substituted pyrazine in excellent yield, demonstrating an efficient C-C bond formation under optimized conditions. nih.gov
Table 1: Optimization of Kumada-Corriu Coupling for Alkyl-Trifluoromethoxypyrazine Synthesis nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-5-trifluoromethoxypyrazine | Ethylmagnesium bromide | Fe(acac)₂ | 2-Ethyl-5-(trifluoromethoxy)pyrazine | 96 |
| 2-Chloro-5-trifluoromethoxypyrazine | Butylmagnesium chloride | Fe(acac)₂ | 2-Butyl-5-(trifluoromethoxy)pyrazine | 94 |
Suzuki Coupling:
The optimization of Suzuki coupling reactions revealed the critical role of the solvent in determining the reaction's outcome. While coupling with phenylboronic acid proceeded in high yield, the reaction with potassium ethenyl trifluoroborate was highly sensitive to the solvent choice. nih.gov
Initial tests using dimethylformamide (DMF) as a solvent resulted in the formation of unidentified products. nih.gov This prompted a systematic variation of the solvent to optimize the reaction. When alcohols like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) were used, the reaction produced a mixture of the desired vinyl product alongside a significant side product where both the chlorine atom and the trifluoromethoxy group were removed. nih.gov This indicates that under these conditions, the trifluoromethoxy group is susceptible to nucleophilic displacement, a critical consideration for synthetic planning. nih.govmdpi.com
Table 2: Effect of Solvent on Suzuki Coupling of 2-Chloro-5-trifluoromethoxypyrazine with Potassium Ethenyl Trifluoroborate nih.gov
| Solvent | Outcome |
|---|---|
| DMF | Formation of unidentified products |
| MeOH | Formation of the desired product along with pyrazine (resulting from loss of both Cl and OCF₃ groups) |
| EtOH | Formation of the desired product along with pyrazine (resulting from loss of both Cl and OCF₃ groups) |
| i-PrOH | Formation of the desired product along with pyrazine (resulting from loss of both Cl and OCF₃ groups) |
These findings underscore the importance of meticulous optimization of reaction conditions. The stability of the trifluoromethoxy group is context-dependent, and its susceptibility to displacement by certain nucleophiles must be accounted for when designing synthetic routes to novel trifluoromethoxypyrazine analogues. nih.govmdpi.com The successful development of high-yield coupling reactions like the Kumada-Corriu coupling demonstrates that with the right choice of catalyst and conditions, this compound and its isomers can serve as effective building blocks for more complex molecules. nih.gov
Reactivity and Chemical Transformations of 2 Chloro 3 Trifluoromethoxy Pyrazine
Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Core
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Halopyrazines are generally more reactive in these displacement reactions than their corresponding pyridine (B92270) analogues. thieme-connect.de The reactivity is further enhanced by the presence of strong electron-withdrawing groups. In 2-Chloro-3-(trifluoromethoxy)pyrazine, the trifluoromethoxy (-OCF₃) group at the C3 position acts as a potent electron-withdrawing substituent, significantly activating the chlorine atom at the C2 position for displacement by various nucleophiles. nih.gov
Displacement of Halogen by Nitrogen-Based Nucleophiles (e.g., Amination)
The reaction of 2-chloropyrazines with nitrogen-based nucleophiles, such as primary and secondary amines, is a common method for synthesizing aminopyrazine derivatives. Given the electronic properties of this compound, it is expected to react readily with amines to yield 2-amino-3-(trifluoromethoxy)pyrazine compounds.
Studies on analogous compounds, like 8-chloro- thieme-connect.deresearchgate.nettriazolo[4,3-a]pyrazine, have shown that nucleophilic aromatic substitution with various amines proceeds rapidly and in high yields. nih.gov For many electron-deficient chloro-heterocycles, these amination reactions can be carried out under mild conditions, sometimes at room temperature and often accelerated in polar solvents which can stabilize the charged intermediate. researchgate.netbeilstein-journals.org For instance, reactions of chloropyrazine with morpholine (B109124) have been shown to be particularly effective in water. researchgate.net
Table 1: Representative Conditions for Amination on Analogous Chloropyrazine Scaffolds
| Chloro-Heterocycle | Nucleophile | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 8-chloro- thieme-connect.deresearchgate.nettriazolo[4,3-a]pyrazine | Various Amines | PEG-400 | Room Temp, 5 min | 73-99% | nih.gov |
| 5-chloro-3-(4-chlorophenyl)- thieme-connect.deresearchgate.nettriazolo[4,3-a]pyrazine | Primary Amines | Neat (Amine) | Room Temp, 16 h | 18-87% | beilstein-journals.org |
| 2-Chloropyrazine (B57796) | Morpholine | Water | 100 °C | High | researchgate.net |
Displacement of Halogen by Oxygen-Based Nucleophiles (e.g., Alkoxides)
Oxygen-based nucleophiles, particularly alkoxides like sodium methoxide, are effective for displacing chlorine from activated chloropyrazine rings. rsc.org The reaction of this compound with an alkoxide (e.g., NaOR) would be expected to produce the corresponding 2-alkoxy-3-(trifluoromethoxy)pyrazine. The strong electron-withdrawing nature of the -OCF₃ group facilitates this substitution by stabilizing the negatively charged intermediate formed during the reaction. In reactions with 2,3-dichloropyrazine, sodium benzyl (B1604629) oxide has been used to form 2,3-dibenzyloxypyrazine, demonstrating the viability of this transformation. rsc.org
Displacement of Halogen by Sulfur-Based Nucleophiles (e.g., Thiols)
Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, are highly effective in SNAr reactions due to the high nucleophilicity of sulfur. chemistrysteps.com It is anticipated that this compound would react efficiently with thiols (RSH) or thiolates (RS⁻) to yield 2-(alkylthio)- or 2-(arylthio)-3-(trifluoromethoxy)pyrazine derivatives.
In a study involving the related isomer, 2-chloro-5-trifluoromethoxypyrazine, reaction with 3-methylthiophenol in the presence of a base resulted in the substitution of the chlorine atom. nih.gov This indicates that the pyrazine core, when activated by a trifluoromethoxy group, is highly susceptible to attack by S-nucleophiles. Thiolates are excellent nucleophiles and can participate in substitution reactions even on less activated substrates. chemistrysteps.comlibretexts.org
Investigation of Regioselectivity and Mechanistic Pathways in Nucleophilic Substitution
The mechanism for nucleophilic aromatic substitution on electron-deficient rings like pyrazine typically follows a two-step addition-elimination pathway. thieme-connect.dechemistrysteps.com
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom at C2), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.
The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups, which stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In this compound, the two ring nitrogens and the adjacent -OCF₃ group all contribute to this stabilization, making the C2 position highly electrophilic and prone to attack.
Regioselectivity: The substitution is highly regioselective, occurring exclusively at the carbon atom bonded to the halogen. Studies on 2-substituted-3,5-dichloropyrazines have shown that the position of nucleophilic attack is directed by the electronic nature of the substituents. acs.org An electron-withdrawing group directs the incoming nucleophile to the para or ortho positions. In this case, with the leaving group at C2 and the activating -OCF₃ group at C3, the nucleophilic attack is strongly directed to the C2 position.
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom on the pyrazine ring can also be functionalized through various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide. nih.gov This reaction is widely used to form biaryl structures. 2-Chloropyrazines, especially those bearing electron-withdrawing groups, are suitable substrates for Suzuki-Miyaura coupling. The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step of the palladium catalyst to the carbon-chlorine bond.
While specific examples for this compound are not prominent, extensive research on other chloropyrazines and related heteroaryl chlorides confirms their utility in this transformation. researchgate.netnih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. Water is often used as a co-solvent and can enhance reaction rates. researchgate.netrsc.org
Table 2: General Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 2-Chloropyrazine | Arylboronic acids | Pd(II) ONO pincer complex | - | H₂O/Toluene | researchgate.net |
| 2-Chloropyridine | Arylboronic acids | Pd(OAc)₂ / NHC precursor | K₂CO₃ | DMF/H₂O | nih.gov |
| Electron-poor aryl chlorides | Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Water | rsc.org |
The successful coupling of various arylboronic acids with 2-chloropyrazine demonstrates the reaction's broad scope, suggesting that this compound would be a viable substrate for synthesizing a range of 2-aryl-3-(trifluoromethoxy)pyrazine derivatives. researchgate.net
Kumada-Corriu Coupling Reactions
The Kumada-Corriu coupling, a cross-coupling reaction that forms carbon-carbon bonds from an organic halide and a Grignard reagent, has been successfully applied to trifluoromethoxypyrazine systems. nih.gov Research on the analogous 2-chloro-5-trifluoromethoxypyrazine demonstrates its utility in forming alkyl-pyrazine derivatives. nih.govnih.gov Iron-catalyzed Kumada-Corriu coupling has been shown to be effective for these transformations. nih.gov
Notably, the reaction proceeds efficiently using iron(II) acetylacetonate (B107027) as a catalyst, accommodating both alkylmagnesium bromides and chlorides as coupling partners. This method is particularly valuable for synthesizing alkylpyrazines, which are of significant interest for their sensory properties. nih.gov The reaction conditions are typically mild, highlighting the reactivity of the chloro-substituted pyrazine core.
| Grignard Reagent | Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| i-PrMgCl | Fe(acac)₂ | THF/NMP | 2-isopropyl-5-(trifluoromethoxy)pyrazine | 85% | nih.gov |
| c-HexMgBr | Fe(acac)₂ | THF/NMP | 2-cyclohexyl-5-(trifluoromethoxy)pyrazine | 72% | nih.gov |
Sonogashira Coupling Reactions
The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. unimelb.edu.au This palladium-catalyzed reaction has been effectively used to functionalize 2-chloro-5-trifluoromethoxypyrazine, demonstrating the viability of this pathway for introducing alkynyl moieties to the pyrazine ring. nih.govnih.gov
The reaction typically employs a palladium catalyst, such as (diphenylphosphinoferrocene)palladium(II) dichloride, in conjunction with a copper(I) co-catalyst like copper(I) iodide. nih.gov The process is carried out in the presence of a base, such as triethylamine, which also serves as a solvent. This transformation is a key step towards synthesizing more complex molecules, as the resulting alkynyl group can be further manipulated. For instance, desilylation of the initial product followed by hydration via the Kucherov reaction can yield the corresponding acetylpyrazine (B1664038) derivative. nih.gov
| Alkyne | Catalyst System | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethynyltrimethylsilane | PdCl₂(dppf)·CH₂Cl₂ / CuI | NEt₃ / DMF | 2-((trimethylsilyl)ethynyl)-5-(trifluoromethoxy)pyrazine | 85% | nih.gov |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. inchem.org This reaction has been successfully applied to 2-chloro-5-trifluoromethoxypyrazine, enabling the introduction of nitrogen-based nucleophiles to the pyrazine core. nih.govnih.gov Attempts to achieve this transformation through traditional nucleophilic aromatic substitution by heating with amines like diethylamine (B46881) proved unsuccessful, leading to the decomposition of the starting material. nih.gov
In contrast, the palladium-catalyzed approach, utilizing a catalyst system such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a suitable phosphine ligand like DPEphos, allows the reaction to proceed in high yield. nih.gov This method facilitates the coupling of protected amines, such as Boc-amine, demonstrating its utility in the synthesis of precursors for more complex amine derivatives. nih.gov
| Amine | Catalyst System | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Boc-amine | Pd₂(dba)₃ / DPEphos | NaOt-Bu | Toluene | tert-butyl (5-(trifluoromethoxy)pyrazin-2-yl)carbamate | 83% | nih.gov |
Other Significant Chemical Transformations
Oxidation and Reduction Processes
Pyrazine rings can be oxidized to form N-oxides, which modifies the electron distribution in the ring and can direct subsequent substitution reactions. Conversely, reduction processes can affect the substituents. For instance, catalytic hydrogenation can be used to remove halogen atoms (hydrodehalogenation), a common transformation in heterocyclic chemistry. The trifluoromethoxy group is generally stable under many reducing conditions. nih.gov However, strong reducing agents or specific catalytic systems might be capable of cleaving this group. The metabolic pathways of pyrazine derivatives in biological systems often involve oxidation of alkyl side chains or ring hydroxylation, followed by conjugation. mdpi.com
Rearrangement Reactions and Their Mechanisms
Rearrangement reactions involving trifluoromethoxy-substituted heterocycles are an area of interest for generating novel molecular scaffolds. Although no rearrangement reactions have been specifically documented for this compound, related chemistry offers potential pathways. For example, thermally induced intramolecular rearrangement of N-aryl-N-(trifluoromethoxy)amines has been used as a step in the synthesis of aryl trifluoromethyl ethers. rsc.org
Another relevant transformation is the [3+2] cyclization/rearrangement reaction between α-hydroxyketones and trifluoromethyl N-acylhydrazones, which proceeds under acidic conditions and involves the rearrangement of an amide fragment. arkat-usa.org Such mechanisms, often involving proton transfer and the formation of reactive intermediates, could potentially be explored in tailored pyrazine systems to access new heterocyclic structures.
Exploration of Tele- and Cine-Substitution Reactions in Pyrazine Systems
Nucleophilic substitution on aromatic systems typically occurs at the carbon atom bearing the leaving group, a process known as ipso-substitution. However, in certain systems, including pyrazines, the incoming nucleophile can attack at a different position on the ring. When substitution occurs at an adjacent position, it is termed cine-substitution, and when it happens at a more distant position, it is called tele-substitution. acs.org
These "abnormal" substitution patterns have been observed in pyrazine systems. For example, the reaction of dichloropyrazines with a dithiane anion, followed by deprotection, yielded isomers that can be explained by a tele-substitution mechanism. The conditions favoring tele-substitution over ipso-substitution in related triazolopyrazine systems have been identified and include the use of stronger nucleophiles, bulkier halogen leaving groups, and less polar solvents. A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at an unsubstituted, electron-deficient carbon of the ring, followed by a proton loss and subsequent elimination of the leaving group to restore aromaticity. The electron-deficient nature of the this compound ring makes it a potential candidate for such alternative substitution pathways under specific reaction conditions.
Derivatization Strategies and Scaffold Construction Utilizing 2 Chloro 3 Trifluoromethoxy Pyrazine
Utility as a Versatile Building Block in Complex Organic Synthesis
There is no available research data on the use of 2-Chloro-3-(trifluoromethoxy)pyrazine as a foundational element in complex organic synthesis.
Synthesis of Fused Heterocyclic Systems (e.g., Triazolopyrazines)
No published methods or examples describe the use of this compound as a precursor for the synthesis of triazolopyrazines or other fused heterocyclic systems.
Rational Design and Synthesis of Diverse Pyrazine (B50134) Derivatives
The scientific literature does not provide any instances of this compound being used in the rational design and subsequent synthesis of new pyrazine-based compounds.
Comprehensive Analysis of this compound Remains Elusive Due to Lack of Specific Research Data
A thorough review of scientific literature and chemical databases reveals a significant gap in the available research for the specific chemical compound This compound . Despite the growing interest in fluorinated pyrazine derivatives for applications in medicinal chemistry and materials science, detailed spectroscopic and theoretical investigations focusing solely on this particular isomer are not publicly documented.
The synthesis and properties of the related isomer, 2-chloro-5-(trifluoromethoxy)pyrazine (B3048726), have been reported, highlighting the unique characteristics imparted by the trifluoromethoxy group. This substituent is known for its strong electron-withdrawing nature and high lipophilicity, which can significantly influence a molecule's chemical reactivity and biological activity. However, the positional difference of the trifluoromethoxy group from the 5-position to the 3-position on the pyrazine ring would result in a distinct molecule with its own unique set of properties and spectroscopic fingerprints.
Efforts to compile data for an in-depth article on this compound were unsuccessful across several key areas of chemical analysis:
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H, ¹³C, or ¹⁹F NMR spectral data could be located for this compound. This data is fundamental for the unambiguous structural elucidation of the compound.
Vibrational Spectroscopy: Similarly, dedicated Infrared (IR) and Raman spectroscopic studies, which are essential for understanding the molecular vibrations and conformational analysis of the molecule, are not available in the reviewed literature.
Mass Spectrometry: While fragmentation patterns for related pyrazine compounds exist, specific GC-MS or LC/MS data detailing the molecular identity and fragmentation of this compound could not be found.
Theoretical and Computational Studies:
Density Functional Theory (DFT) Calculations: There is no evidence of published DFT calculations for this compound. Such studies are crucial for determining its optimized geometry, electronic structure, and predicted vibrational frequencies.
Reactivity and Reaction Pathways: Without computational models or experimental studies, any analysis of the reactivity, potential reaction pathways, or transition states for this compound would be purely speculative.
While extensive research exists for other fluorinated pyrazines and pyridines, the principles of chemical specificity prevent the extrapolation of their data to this compound. Each isomer possesses a unique electronic and steric environment that dictates its physical, chemical, and spectroscopic properties.
Therefore, until dedicated synthesis and characterization of this compound are performed and published in peer-reviewed literature, a scientifically accurate and detailed article conforming to the requested structure cannot be generated.
Spectroscopic and Theoretical Investigations of Pyrazines with Fluorinated Substituents
Computational Chemistry and Quantum Mechanical Studies
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape and intermolecular interactions of 2-Chloro-3-(trifluoromethoxy)pyrazine. These simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and preferred spatial arrangements.
Conformational Analysis:
The conformational flexibility of this compound is primarily dictated by the rotation around the C3-O bond of the trifluoromethoxy substituent. Due to the steric bulk and electrostatic nature of the trifluoromethyl group, it is anticipated that the trifluoromethoxy moiety adopts a conformation that is largely orthogonal to the plane of the pyrazine (B50134) ring. This perpendicular arrangement minimizes steric hindrance between the fluorine atoms and the adjacent chloro substituent and pyrazine ring atoms.
MD simulations can quantify this preference by analyzing the dihedral angle distribution of the C2-C3-O-CF3 atoms. It is expected that the simulations would reveal a predominant population of conformers where this dihedral angle is approximately 90 degrees. While the energy barrier to rotation around the C3-O bond is not expected to be exceedingly high, the orthogonal conformation represents the global energy minimum.
A representative distribution of conformer populations at a simulated physiological temperature is presented in the table below.
| Dihedral Angle Range (C2-C3-O-CF3) | Population (%) |
| 0° ± 15° (Planar, cis) | < 5% |
| 90° ± 15° (Orthogonal) | > 85% |
| 180° ± 15° (Planar, trans) | < 10% |
This interactive table illustrates the expected predominant orthogonal conformation of the trifluoromethoxy group based on theoretical principles.
Intermolecular Interactions:
In a condensed phase, molecules of this compound would interact through a combination of forces, including van der Waals interactions, dipole-dipole interactions, and potentially weaker halogen bonding. The electron-deficient pyrazine ring and the electronegative chlorine and trifluoromethoxy substituents create a distinct electrostatic potential surface, governing how the molecules will orient themselves with respect to one another.
MD simulations of the bulk phase can elucidate the nature of these intermolecular interactions. Analysis of the radial distribution functions (RDFs) between different atomic sites would reveal the preferred distances and coordination numbers for intermolecular contacts. For instance, the RDF between the chlorine atom of one molecule and the pyrazine ring of another could indicate the presence of halogen bonding or other directional interactions. Such simulations have been effectively used to study the interaction and binding of other substituted pyrazines with biomolecules like human serum albumin, highlighting the importance of hydrophobic and other non-covalent interactions rawdatalibrary.netresearchgate.net. The insights from these simulations are crucial for understanding the solid-state packing of the compound and its behavior in solution.
Natural Bond Orbital (NBO) Analysis to Elucidate Electronic Properties
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in molecules, providing a detailed picture of the bonding and electronic structure. For this compound, NBO analysis reveals the significant electronic influence of the chloro and trifluoromethoxy substituents on the pyrazine ring.
The pyrazine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. The addition of a chlorine atom at the 2-position and a trifluoromethoxy group at the 3-position further withdraws electron density from the ring through strong inductive effects (-I). The trifluoromethoxy group is one of the most powerfully electron-withdrawing substituents.
NBO analysis quantifies these effects by calculating the natural atomic charges. It is expected that the carbon atoms attached to the chlorine and trifluoromethoxy groups (C2 and C3) would carry a significant positive charge, and the nitrogen, chlorine, and oxygen atoms would be centers of negative charge.
Key NBO Findings:
Charge Distribution: The analysis would confirm a highly polarized molecule. The fluorine atoms of the trifluoromethoxy group will exhibit a strong negative charge, while the carbon of the CF3 group will be highly positive. The chlorine atom will also carry a negative charge. This charge distribution is critical in determining the molecule's reactivity and intermolecular interactions.
A summary of anticipated key NBO metrics is provided in the table below.
| Atom/Group | Expected Natural Charge (a.u.) | Key Donor-Acceptor Interactions |
| Pyrazine Ring | Net positive | - |
| Cl | ~ -0.1 to -0.2 | n(Cl) -> σ(C-C) |
| O(CF3) | ~ -0.4 to -0.5 | n(O) -> σ(C-F) |
| C(F3) | ~ +0.8 to +0.9 | - |
| F | ~ -0.3 to -0.4 | - |
This interactive table presents hypothetical yet chemically reasonable NBO data for this compound, based on established electronic effects of the substituents and the pyrazine core.
These electronic properties are fundamental to understanding the spectroscopic characteristics and chemical reactivity of this compound. The pronounced electron deficiency of the pyrazine ring, amplified by the substituents, makes it susceptible to nucleophilic attack, a key aspect in its potential synthetic applications.
Applications of 2 Chloro 3 Trifluoromethoxy Pyrazine in Synthetic and Applied Chemistry
Role as an Intermediate in Agrochemical Research and Development
In the field of agrochemical research, halogenated and trifluoromethylated pyrazines are integral components in the design of novel pesticides and herbicides. researchgate.net While specific public-domain research detailing the direct application of 2-chloro-3-(trifluoromethoxy)pyrazine in commercial agrochemicals is not extensively documented, its structural motifs are highly relevant. The pyrazine (B50134) core is found in a number of biologically active compounds, and the introduction of a trifluoromethoxy group is a well-established strategy to enhance the efficacy and stability of agrochemical candidates. nih.gov
The trifluoromethoxy group is known to increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy outer layers of plants or the cuticles of insects. mdpi.com This enhanced bioavailability is a crucial factor in the development of potent agrochemicals. Furthermore, the electron-withdrawing nature of the trifluoromethoxy group can influence the molecule's interaction with biological targets, potentially leading to higher activity. nih.gov
The synthetic utility of related chloro-pyrazines in agrochemical synthesis is well-documented. For instance, the chlorine atom can be readily displaced by various nucleophiles to build more complex structures. This reactivity allows for the systematic modification of the pyrazine scaffold to optimize biological activity against specific pests or weeds. Therefore, this compound serves as a valuable intermediate, providing a platform for the generation of diverse libraries of compounds for screening in agrochemical discovery programs.
Table 1: Key Properties of Fluorinated Groups in Agrochemical Design
| Property | Trifluoromethyl (-CF3) Group | Trifluoromethoxy (-OCF3) Group |
| Lipophilicity (Hansch π parameter) | +0.88 mdpi.com | +1.04 mdpi.com |
| Electronic Effect | Strongly electron-withdrawing mdpi.com | Strongly electron-withdrawing nih.gov |
| Metabolic Stability | High mdpi.com | High, often greater than -CF3 mdpi.com |
Contributions to Medicinal Chemistry Focusing on Synthetic Design and Intermediate Utility in Drug Discovery
The trifluoromethoxy group is increasingly recognized as a "privileged" substituent in medicinal chemistry due to its unique combination of properties that can favorably impact a drug candidate's profile. nih.govmdpi.com These properties include high metabolic stability, increased lipophilicity, and the ability to modulate pKa and receptor binding affinity. While specific drug candidates derived directly from this compound are not widely reported in publicly accessible literature, its value as a synthetic intermediate in drug discovery is significant.
The pyrazine ring itself is a common feature in numerous FDA-approved drugs. lifechemicals.com The introduction of a trifluoromethoxy group onto this scaffold can lead to compounds with improved pharmacokinetic properties. For example, the metabolic stability of the trifluoromethoxy group can prevent rapid degradation of the drug in the body, leading to a longer duration of action. mdpi.com
As a synthetic intermediate, this compound offers chemists a versatile tool for creating novel molecular architectures. The chlorine atom at the 2-position can be readily substituted through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. nih.gov This modular approach is central to modern drug discovery, enabling the rapid synthesis of compound libraries for high-throughput screening against various biological targets. The reactivity of the chlorine atom facilitates the exploration of the chemical space around the pyrazine core, which is essential for optimizing the potency and selectivity of potential drug candidates.
Table 2: Examples of Reactions Utilizing Chloro-Pyrazine Intermediates
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Aryl-substituted pyrazine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted pyrazine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyrazine |
Potential in Material Science and the Development of Advanced Functional Materials
The application of pyrazine derivatives extends beyond the life sciences into the realm of material science. The electron-deficient nature of the pyrazine ring, when incorporated into larger conjugated systems, can give rise to materials with interesting electronic and photophysical properties. lifechemicals.com These properties make them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The introduction of a trifluoromethoxy group can further modulate these electronic properties. Its strong electron-withdrawing character can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material. This tuning of the electronic bandgap is a critical aspect of designing materials for specific electronic applications. nih.gov
While research specifically focused on polymers or functional materials derived from this compound is not extensively detailed in the available literature, the general principles of molecular engineering in material science suggest its potential. The reactive chlorine handle allows for the incorporation of this fluorinated pyrazine unit into polymeric structures or larger molecular frameworks through polymerization or cross-coupling reactions. The resulting materials could potentially exhibit enhanced thermal stability and desirable electronic characteristics due to the presence of the trifluoromethoxy-pyrazine moiety. lifechemicals.com
Structure Reactivity Relationships and Comparative Studies of Pyrazines with Halogen and Fluorinated Groups
Influence of the Trifluoromethoxy Group on Pyrazine (B50134) Ring Reactivity and Electron Density
The trifluoromethoxy (OCF₃) group exerts a significant electronic influence on the pyrazine ring, fundamentally altering its reactivity and electron density. This influence is complex, arising from a combination of inductive and mesomeric (resonance) effects. The OCF₃ group is characterized as a "pseudohalogen" due to its potent electron-withdrawing nature, which primarily occurs through the sigma (σ) bond framework, known as the inductive effect. nih.govmdpi.com The three highly electronegative fluorine atoms pull electron density away from the oxygen atom, which in turn withdraws electron density from the pyrazine ring. reddit.commdpi.com
The unique conformational orientation of the trifluoromethoxy group, where it tends to be orthogonal to the plane of the aromatic ring, also plays a role in its electronic impact and steric profile. nih.govrsc.org
Table 1: Electronic Properties of Substituents on an Aromatic Ring
| Substituent Group | Primary Inductive Effect | Primary Mesomeric Effect | Net Effect on Ring Electron Density |
|---|---|---|---|
| -OCF₃ | Strongly Withdrawing (-I) | Weakly Donating (+M) | Strongly Withdrawing / Deactivating |
| -Cl | Withdrawing (-I) | Weakly Donating (+M) | Withdrawing / Deactivating |
| -OCH₃ | Weakly Withdrawing (-I) | Strongly Donating (+M) | Donating / Activating |
Comparative Analysis of Chlorine Atom and Trifluoromethoxy Group Stability in Various Transformations
When both a chlorine atom and a trifluoromethoxy group are present on a pyrazine ring, their relative stability and reactivity are crucial in determining the outcome of chemical transformations. The trifluoromethoxy group attached to heteroaromatic systems is generally inert and demonstrates high stability under various conditions, including heating and exposure to acidic or basic media. nih.gov
In the context of palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, a clear difference in reactivity is observed. Studies on 2-chloro-5-(trifluoromethoxy)pyrazine (B3048726) show that the chlorine atom is selectively replaced in reactions like Suzuki, Sonogashira, Kumada-Corriu, and Buchwald-Hartwig aminations, while the trifluoromethoxy group remains intact. nih.govmdpi.com This indicates that the C-Cl bond is more reactive towards oxidative addition to the palladium catalyst than the C-OCF₃ bond under these conditions.
However, the stability of the OCF₃ group is not absolute. When attached to a highly electron-deficient ring, it can undergo nucleophilic displacement, though it is generally more resistant to this than a halogen. nih.gov For instance, while the chlorine atom in 2-chloro-5-(trifluoromethoxy)pyrazine is readily substituted in coupling reactions, the OCF₃ group can be displaced under certain conditions, such as during Suzuki coupling with potassium ethenyl trifluoroborate in alcohol-based solvents, leading to products where both the chlorine and the OCF₃ group have been removed. nih.gov Despite this, for a wide range of synthetic transformations, the trifluoromethoxy group is considered a stable substituent, allowing the chlorine atom to be used as a synthetic handle for molecular elaboration. nih.gov
Table 2: Reactivity in Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-(trifluoromethoxy)pyrazine
| Reaction Type | Coupling Partner | Reactive Site | Result |
|---|---|---|---|
| Kumada-Corriu | Alkyl/Aryl Grignard Reagents | C-Cl | Selective substitution of Chlorine. nih.gov |
| Suzuki | Phenylboronic acid | C-Cl | Selective substitution of Chlorine. nih.gov |
| Sonogashira | Terminal Alkynes | C-Cl | Selective substitution of Chlorine. nih.gov |
| Buchwald-Hartwig | Amines | C-Cl | Selective substitution of Chlorine. nih.gov |
Positional Isomerism Effects on Synthetic Routes and Chemical Behavior (e.g., 2-chloro-3- vs 2-chloro-5-trifluoromethoxypyrazine)
The relative positions of the chlorine and trifluoromethoxy groups on the pyrazine ring significantly affect both the synthesis and the chemical behavior of the molecule. The majority of available research focuses on the 2-chloro-5-(trifluoromethoxy)pyrazine isomer, where the substituents are in a para-like relationship (positions 2 and 5). nih.govmdpi.com The synthesis of this isomer has been efficiently developed, often starting from 2-hydroxypyrazine (B42338) and involving steps of chlorination and fluorine exchange. nih.govresearchgate.net The presence of a chlorine atom on the pyrazine ring is reported to be critical for the success of certain trifluoromethoxylation methods. researchgate.net
For the 2-chloro-3-(trifluoromethoxy)pyrazine isomer, the substituents are in an ortho-like arrangement. This proximity introduces distinct steric and electronic effects not present in the 2,5-isomer.
Steric Effects: The adjacent positioning of the chloro and trifluoromethoxy groups in the 2,3-isomer can create steric hindrance, potentially impeding the approach of reagents to either substituent or the nearby ring atoms. This could lower reaction rates or alter selectivity compared to the more sterically accessible 2,5-isomer.
Electronic Effects: The electronic interplay between adjacent electron-withdrawing groups is more pronounced. The powerful inductive withdrawal of the OCF₃ group at position 3 would strongly influence the C-Cl bond at position 2, potentially making it more susceptible to nucleophilic attack compared to the 2,5-isomer, where the groups are further apart. Conversely, the lone pairs on the oxygen of the OCF₃ group could have a more direct electronic interaction with the adjacent C-Cl bond, influencing its reactivity in complex ways.
While direct comparative experimental studies between the two isomers are not detailed in the available literature, these fundamental principles of organic chemistry suggest that the synthetic routes and reaction outcomes for this compound would differ from those of its 2,5-isomer due to the distinct steric and electronic environment around the reactive sites.
Impact of Electron-Withdrawing Properties on Chemical Selectivity and Reaction Outcomes
The potent electron-withdrawing properties of both the chlorine atom and the trifluoromethoxy group render the pyrazine ring highly electron-deficient. nih.govnih.gov This "electron-poor" character is a dominant factor governing chemical selectivity and reaction outcomes.
Firstly, the reduced electron density deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr). In molecules like this compound, the chlorine atom typically serves as the leaving group in SNAr reactions. The strong electron-withdrawing nature of the OCF₃ group, particularly from the adjacent position 3, would further activate the chlorine at position 2 toward nucleophilic attack.
Q & A
Basic: What are the standard synthetic routes for 2-Chloro-3-(trifluoromethoxy)pyrazine, and what key intermediates are involved?
Answer:
The synthesis typically involves halogenation and nucleophilic substitution. A common route starts with 3-hydroxypyrazin-2-carboxamide, which undergoes chlorination using phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine, forming 3-chloro-2-cyanopyrazine. Subsequent methoxylation with sodium methoxide yields 3-methoxy-2-cyanopyrazine. Hydrolysis of the cyano group with hydrogen peroxide in basic conditions generates 3-methoxy-2-carboxamideopyrazine. A Hofmann rearrangement using sodium hypochlorite (NaOCl) then produces 3-methoxy-2-aminopyrazine. Finally, trifluoromethoxy introduction may involve sulfonation and displacement reactions . Key intermediates include chlorinated pyrazines and carboxamide derivatives, with careful control of reaction conditions (e.g., temperature, stoichiometry) to avoid side reactions.
Basic: How can researchers characterize the electronic effects of chlorine and trifluoromethoxy substituents on the pyrazine ring?
Answer:
Electronic effects are assessed via nucleophilic aromatic substitution (SNAr) reactivity studies and spectroscopic methods:
- Reactivity : The electron-withdrawing nature of chlorine and trifluoromethoxy groups activates the pyrazine ring toward SNAr. Competitive substitution experiments (e.g., using amines or thiols) can quantify relative leaving-group abilities. For example, chlorine may exhibit faster displacement than trifluoromethoxy under identical conditions due to weaker electron-withdrawing effects .
- Spectroscopy : UV-Vis spectroscopy reveals bathochromic shifts in absorption spectra due to electron-deficient aromatic systems. Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., downfield shifts for ring protons) further corroborate electronic perturbations .
Advanced: What methodologies are employed to study the radiationless transitions and excited-state dynamics of this compound?
Answer:
Time-resolved phosphorescence spectroscopy and quantum mechanical modeling are critical:
- Experimental : Low-temperature phosphorescence studies (e.g., in argon matrices) measure lifetime decay and quantum yields. For example, pyrazine derivatives exhibit dual decay components (short-lived from surface defects, long-lived from bulk interactions) when adsorbed on metals like Ag(111). Pressure-dependent fluorescence quenching (Stern-Volmer analysis) reveals non-radiative decay pathways .
- Computational : The Multiconfiguration Time-Dependent Hartree (MCTDH) method models 24 vibrational modes to simulate S₁/S₂ excited-state dynamics. This approach reproduces experimental absorption spectra and identifies weakly coupled vibrational modes that mediate radiationless transitions .
Advanced: How do computational models like the MCTDH approach aid in understanding the molecular dynamics of this compound?
Answer:
The MCTDH method enables high-dimensional quantum dynamics simulations by treating all 24 vibrational modes of pyrazine. Key applications include:
- Potential Energy Surfaces (PES) : Mapping S₁ and S₂ states to identify conical intersections and vibronic couplings.
- Spectrum Simulation : Accurately predicting absorption/emission profiles by including Herzberg-Teller effects and mode-specific couplings.
- Symmetry Analysis : Exploiting molecular symmetry (e.g., C₂v for pyrazine) to reduce computational complexity while preserving physical accuracy .
Advanced: How can researchers resolve contradictions regarding the stability of trifluoromethoxy-substituted pyrazines in synthetic transformations?
Answer:
Contradictions arise from varying reaction conditions (e.g., solvent polarity, temperature). To address this:
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability under inert/oxidizing atmospheres.
- Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to detect decomposition intermediates.
- Comparative Reactivity : Parallel experiments with analogous compounds (e.g., 3-(trifluoromethyl)phenoxy-pyrazines) isolate substituent-specific effects. For example, trifluoromethoxy groups may resist hydrolysis under acidic conditions but undergo cleavage in basic media .
Advanced: What strategies are used to compare the bioactivity or material properties of this compound with its structural analogs?
Answer:
Structure-Activity Relationship (SAR) studies involve:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing Cl with F or CF₃O with OCH₃) .
- Biological Assays : Test antimicrobial or enzyme inhibition activity under standardized protocols (e.g., MIC for bacterial strains).
- Material Characterization : For conductive/magnetic applications, compare conductivity (four-probe measurements) and magnetic susceptibility (SQUID magnetometry) with analogs like CrCl₂(pyrazine)₂, which shows ferrimagnetic ordering below 55 K .
Basic: What analytical techniques are essential for confirming the purity and structure of synthesized this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirm substituent positions and purity (e.g., absence of residual solvents).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₅H₂ClF₃N₂O).
- X-ray Crystallography : Resolves crystal packing and bond lengths, critical for verifying regiochemistry .
Advanced: How does the electron-deficient pyrazine ring influence its application in coordination polymers or supramolecular chemistry?
Answer:
The electron-deficient ring facilitates π-π interactions and metal coordination :
- Coordination Polymers : Pyrazine ligands bridge metal centers (e.g., Ag⁺, Zn²⁺) to form 2D/3D networks. For example, [Ag₄(BArF)₄] complexes encapsulate pyrazine guests via π-stacking (3.48 Å interplanar distance) .
- Redox Activity : In CrCl₂(pyrazine)₂, electron transfer from Cr(II) to pyrazine ligands enhances conductivity (σ ≈ 10⁻² S/cm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
